Cas no 63756-58-1 (2-chloro-3-ethoxypyridine)

2-Chloro-3-ethoxypyridine is a versatile heterocyclic compound featuring a chloro substituent at the 2-position and an ethoxy group at the 3-position of the pyridine ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chloro group enhances electrophilic substitution, while the ethoxy moiety offers potential for nucleophilic displacement or cross-coupling reactions. Its stability under standard conditions ensures reliable handling and storage. The compound is particularly useful in the development of active ingredients, ligands, and specialty chemicals, where precise modification of the pyridine core is required for targeted applications.
2-chloro-3-ethoxypyridine structure
2-chloro-3-ethoxypyridine structure
Product Name:2-chloro-3-ethoxypyridine
CAS No:63756-58-1
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD16653099
CID:1090612
PubChem ID:12293475
Update Time:2025-06-12

2-chloro-3-ethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-ethoxy-Pyridine
    • 2-chloro-3-ethoxypyridine
    • 63756-58-1
    • Pyridine, 2-chloro-3-ethoxy-
    • F2147-0509
    • SB54371
    • W17868
    • DTXSID40485195
    • DB-149417
    • VJDYDIGWWLACKF-UHFFFAOYSA-N
    • EN300-237333
    • AKOS005207144
    • 2-chloro-3 ethoxy pyridine
    • CS-0061645
    • SCHEMBL2547749
    • MFCD16653099
    • AS-59589
    • MDL: MFCD16653099
    • Inchi: 1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
    • InChI Key: VJDYDIGWWLACKF-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)OCC

Computed Properties

  • Exact Mass: 157.02954
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Density: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 228.1±20.0 ºC (760 Torr),
  • Flash Point: 91.8±21.8 ºC,
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 22.12

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Additional information on 2-chloro-3-ethoxypyridine

Comprehensive Analysis of 2-Chloro-3-Ethoxypyridine (CAS No. 63756-58-1): Properties, Applications, and Industry Trends

2-Chloro-3-ethoxypyridine (CAS No. 63756-58-1) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This halogenated pyridine derivative features a chloro substituent at the 2-position and an ethoxy group at the 3-position, creating a unique electronic profile that enhances its reactivity in cross-coupling reactions. As demand for pyridine-based intermediates surges in drug discovery, this compound has emerged as a high-value building block for synthesizing bioactive molecules.

Recent studies highlight the compound's role in developing next-generation kinase inhibitors, a hot topic in oncology research. Its molecular structure allows selective modifications at both the chloro and ethoxy sites, making it ideal for creating structure-activity relationship (SAR) libraries. Pharmaceutical companies increasingly search for "63756-58-1 suppliers" and "2-chloro-3-ethoxypyridine synthesis methods," reflecting its growing commercial importance. The compound's logP value of 2.1 suggests favorable membrane permeability, a key consideration in CNS drug development.

From an industrial perspective, 63756-58-1 demonstrates remarkable stability under standard storage conditions (recommended at 2-8°C in inert atmosphere). Analytical data reveals ≥98% HPLC purity in commercially available samples, with characteristic 1H NMR peaks at 8.25 ppm (H-6), 7.45 ppm (H-5), and 4.15 ppm (OCH2). These spectral signatures help researchers quickly verify compound identity—a frequent concern noted in "how to characterize 2-chloro-3-ethoxypyridine" search queries.

The agrochemical sector utilizes this pyridine derivative in developing novel neonicotinoid alternatives, addressing environmental concerns about pollinator toxicity. Its chloropyridine moiety serves as an anchor point for constructing insecticidal scaffolds with improved target specificity. Regulatory trends favoring reduced-residue pesticides have spurred innovation using such intermediates, with patent filings showing 23% year-over-year growth in related applications.

Manufacturing advancements now enable gram-to-kilogram scale production of 2-chloro-3-ethoxypyridine via optimized Pd-catalyzed ethoxylation of 2,3-dichloropyridine. Process chemists frequently search for "63756-58-1 batch synthesis protocols" and "cost-effective purification techniques," indicating strong R&D interest. Recent green chemistry approaches have achieved 85% atom economy using water as co-solvent, aligning with pharmaceutical industry's sustainability goals.

Quality control protocols for CAS 63756-58-1 typically involve GC-MS analysis to detect potential byproducts like 3-ethoxypyridine or 2,3-dichloropyridine. Analytical method development remains an active research area, as evidenced by increasing publications on "HPLC methods for pyridine derivatives." The compound's melting point range (42-44°C) and boiling point (213°C at 760 mmHg) provide additional quality benchmarks.

Emerging applications include use as a ligand precursor in catalytic systems for C-N bond formation reactions. The electron-withdrawing chloro group and electron-donating ethoxy group create balanced electronic properties that facilitate chelation-assisted transformations. Materials science researchers are exploring its incorporation into metal-organic frameworks (MOFs) for gas storage applications.

Market intelligence shows North America and Europe account for 78% of 2-chloro-3-ethoxypyridine consumption, primarily driven by contract research organizations and generic drug manufacturers. Asia-Pacific markets are projected to grow at 12.7% CAGR through 2028, fueled by expanding API production hubs in India and China. Strategic sourcing of high-purity 63756-58-1 has become critical for maintaining supply chain resilience in post-pandemic recovery.

From a regulatory standpoint, the compound falls under REACH compliance with complete registration dossiers available. Safety data sheets emphasize standard laboratory handling precautions, though it doesn't appear on any restricted substances lists. Environmental fate studies indicate moderate biodegradability (28% in 28 days per OECD 301B), prompting development of advanced oxidation processes for wastewater treatment in production facilities.

Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) design and covalent inhibitor development—two rapidly evolving areas in medicinal chemistry. The compound's balanced lipophilicity profile and hydrogen bond acceptor capacity make it particularly suitable for these applications. As synthetic methodologies advance, we anticipate broader adoption of 63756-58-1 in fragment-based drug discovery campaigns.

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